Cas no 288251-63-8 (1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid)
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- AC1LSO8D
- AG-A-14700
- CTK7C0778
- SBB098238
- SureCN2857382
- 1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
- AKOS000263894
- 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-3,5-dimethyl-
- Z94598002
- 1R-0666
- 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, AldrichCPR
- DTXSID50363435
- 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylicacid
- MFCD02083021
- EN300-13205
- SCHEMBL2857382
- G29880
- 288251-63-8
- NKCDCNWWMFTZPW-UHFFFAOYSA-N
- DB-337317
-
- MDL: MFCD02083021
- Inchi: 1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17)
- InChI Key: NKCDCNWWMFTZPW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C)=C(C(=O)O)C(C)=N1
Computed Properties
- Exact Mass: 234.08053
- Monoisotopic Mass: 234.08045576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Melting Point: 215-217°
- PSA: 55.12
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043557-1g |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
288251-63-8 | >95% | 1g |
3706CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043557-5g |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
288251-63-8 | >95% | 5g |
8517CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043557-500mg |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
288251-63-8 | >95% | 500mg |
2941CNY | 2021-05-07 | |
| Chemenu | CM275038-5g |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
288251-63-8 | 95% | 5g |
$466 | 2021-08-18 | |
| TRC | F590810-50mg |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid |
288251-63-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590810-100mg |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid |
288251-63-8 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F590810-500mg |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid |
288251-63-8 | 500mg |
$ 275.00 | 2022-06-05 | ||
| Apollo Scientific | PC28011-1g |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
288251-63-8 | 95% | 1g |
£185.00 | 2025-02-21 | |
| Apollo Scientific | PC28011-5g |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
288251-63-8 | 95% | 5g |
£555.00 | 2025-02-21 | |
| abcr | AB257183-1 g |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, 95%; . |
288251-63-8 | 95% | 1 g |
€260.30 | 2023-07-20 |
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Suppliers
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Comprehensive Overview of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 288251-63-8)
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 288251-63-8) is a fluorinated pyrazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by a pyrazole core substituted with a 4-fluorophenyl group and carboxylic acid functionality, serves as a versatile intermediate in organic synthesis. Its molecular formula, C12H11FN2O2, and precise structural features make it a subject of interest for drug discovery and material science applications.
The growing demand for fluorinated heterocycles in modern chemistry has positioned 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a key building block. Researchers frequently explore its potential in designing bioactive molecules, particularly in the development of anti-inflammatory agents and enzyme inhibitors. Its fluorine atom enhances metabolic stability and bioavailability, aligning with current trends in medicinal chemistry optimization. Recent studies highlight its role in modulating protein-ligand interactions, a hot topic in computational drug design and AI-assisted molecular modeling.
From a synthetic perspective, the carboxylic acid group in this compound enables diverse derivatization pathways, including amide coupling and esterification. This flexibility addresses common search queries like "pyrazole carboxylic acid derivatives" or "fluorophenyl pyrazole synthesis", which rank highly in academic and industrial research databases. The compound's crystalline nature and moderate solubility in polar solvents also make it suitable for X-ray crystallography studies, a technique frequently discussed in structural biology forums.
Environmental and regulatory aspects of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid comply with global green chemistry principles, as evidenced by its inclusion in REACH-compliant catalogs. This aligns with increasing searches for "sustainable fluorochemicals" and "eco-friendly heterocyclic compounds". Analytical methods such as HPLC purity testing and LC-MS characterization are routinely employed for quality control, reflecting laboratory professionals' interest in advanced analytical techniques.
In material science, the compound's aromatic stacking capability and hydrogen bonding potential contribute to emerging applications in organic electronics and supramolecular assemblies. These applications respond to trending searches about "functional pyrazole materials" and "fluorinated organic semiconductors". The thermal stability of this derivative (typically stable up to 200°C) further supports its investigation in high-performance polymer formulations.
Safety data sheets indicate standard handling precautions for 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, with particular attention to personal protective equipment (PPE) requirements. This information addresses frequent queries about "pyrazole compound safety" and "laboratory chemical handling". Storage recommendations typically suggest ambient temperature conditions in airtight containers, details often sought by procurement specialists.
The commercial availability of CAS 288251-63-8 through major chemical suppliers has expanded its accessibility for research institutions. Market analyses show growing interest in this compound, particularly in regions with strong pharmaceutical R&D infrastructure. Patent literature reveals its incorporation in various intellectual property claims, especially those related to kinase inhibitor scaffolds - a dominant theme in recent cancer drug development publications.
Future research directions for 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may explore its structure-activity relationships in greater depth, leveraging modern cheminformatics tools. The compound's relevance to fragment-based drug discovery (FBDD) approaches continues to generate discussion in scientific circles, matching online searches for "small molecule drug fragments". Its potential in multi-component reactions also presents opportunities for developing novel heterocyclic libraries.
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